molecular formula C14H19N3O4 B2684231 1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea CAS No. 891115-32-5

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea

Cat. No.: B2684231
CAS No.: 891115-32-5
M. Wt: 293.323
InChI Key: FZDWENCMHWIGKG-UHFFFAOYSA-N
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Description

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry and drug discovery. This urea derivative features a pyrrolidinone core substituted with 3,4-dimethoxyphenyl and methylurea groups, a structural motif commonly investigated for its potential biological activity . Compounds containing the 1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl scaffold are frequently characterized using advanced techniques such as NMR spectroscopy, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm their structure and purity . The dimethoxyphenyl moiety is a common pharmacophore found in molecules studied for their interaction with various biological targets . Similarly, the urea functional group is often explored for its ability to participate in key hydrogen-bonding interactions, which can be critical for enzyme inhibition or receptor binding . While the specific mechanism of action for this compound is a subject of ongoing research and requires experimental validation, its structure suggests potential as a valuable building block for synthesizing more complex molecules or as a core structure for developing modulators of biological activity. Researchers value this compound as a key intermediate for probing biochemical pathways and for the design of novel therapeutic candidates . This product is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-15-14(19)16-9-6-13(18)17(8-9)10-4-5-11(20-2)12(7-10)21-3/h4-5,7,9H,6,8H2,1-3H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDWENCMHWIGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-keto ester or a γ-amino acid derivative.

    Substitution with 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable electrophile, such as 3,4-dimethoxybenzyl chloride.

    Introduction of the Methylurea Moiety: The final step involves the reaction of the substituted pyrrolidinone with methyl isocyanate or a similar reagent to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the urea moiety, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea has several scientific research applications, including:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Material Science: It can be used as a building block for the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: The compound can be utilized in studies investigating its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Research Findings and Implications

Environmental Impact : The 3,4-dimethoxyphenyl group may reduce environmental persistence compared to chlorinated ureas, aligning with bioremediation trends favoring degradable substituents .

Synthetic Utility: Unlike polyacetylenes, the target compound’s urea-pyrrolidinone structure is less suited for polymerization but may serve as a pharmacophore in drug design .

Table 1. Substituent Effects on Urea Derivatives

Compound Substituent Degradation Pathway
1-[1-(3,4-Dimethoxyphenyl)-...]-3-methylurea 3,4-Dimethoxy Oxidation to benzoic acids
DCPMU 3,4-Dichloro Microbial dechlorination

Table 2. Molecular Weight and Solubility

Compound Type Avg. Molecular Weight (g/mol) Solubility Profile
Target Compound ~350 Polar aprotic solvents
Poly(1) () 13,900–18,400 THF, chloroform

Biological Activity

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound suggest interactions with various biological targets, which may lead to therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C15H18N2O4C_{15}H_{18}N_{2}O_{4}, and its molecular weight is approximately 290.32 g/mol. The compound features a pyrrolidinone core, a dimethoxyphenyl group, and a methylurea moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC15H18N2O4C_{15}H_{18}N_{2}O_{4}
Molecular Weight290.32 g/mol
StructureStructure

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. Initial studies suggest that it may modulate various biological pathways, potentially leading to therapeutic effects. For instance, compounds with similar structures have been shown to exhibit properties such as:

  • Antibacterial activity
  • Anticancer properties
  • Enzyme inhibition (e.g., acetylcholinesterase)

Pharmacological Studies

Research on similar compounds indicates that they can have significant pharmacological effects. For example, studies have demonstrated that derivatives with piperidine and oxadiazole moieties exhibit strong inhibitory activity against urease and acetylcholinesterase. These findings suggest that this compound may also possess similar enzyme inhibitory activities.

Case Study: Enzyme Inhibition

A comparative study of structurally related compounds showed varying degrees of enzyme inhibition:

Compound IDEnzyme InhibitedIC50 (µM)
Compound AAcetylcholinesterase2.14
Compound BUrease1.13
Compound CAcetylcholinesterase6.28

These results highlight the potential for developing new therapeutic agents based on the structural features of this compound.

Biological Activity

The biological activities reported for compounds related to this compound include:

  • Antibacterial Activity : Some derivatives have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis.
  • Anticancer Activity : Similar compounds have demonstrated cytotoxic effects on various cancer cell lines, including HepG2 and HeLa cells.

Cytotoxicity Assessment

In vitro studies assessing the cytotoxicity of related compounds revealed significant effects:

Cell LineIC50 (µg/mL)
HepG227 ± 3
HeLa40 ± 2
A54952 ± 2

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea?

  • Methodology : Adapt multi-step synthesis protocols from structurally related urea derivatives. For example:

  • Step 1 : Condensation of 3,4-dimethoxyphenylamine with a pyrrolidinone precursor (e.g., 5-oxopyrrolidin-3-carboxylic acid derivatives) under acidic conditions to form the pyrrolidin-3-yl scaffold.
  • Step 2 : Urea formation via reaction with methyl isocyanate or carbodiimide-mediated coupling. Optimize reaction conditions (e.g., DMF as solvent, 60–80°C) to enhance yield and purity .
  • Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol for high-purity isolation .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

  • NMR : Assign signals for key groups:

  • 3,4-Dimethoxyphenyl : Aromatic protons at δ 6.7–7.1 ppm; methoxy groups at δ ~3.8 ppm.
  • Pyrrolidinone ring : NH proton (δ 5.5–6.0 ppm), carbonyl (C=O) at δ 170–175 ppm in 13C^{13}\text{C} NMR.
    • IR : Confirm urea (N–H stretch at ~3350 cm1^{-1}, C=O at ~1650 cm1^{-1}) and pyrrolidinone (C=O at ~1720 cm1^{-1}) .
    • Mass Spectrometry : Use high-resolution MS (ESI+) to confirm molecular ion [M+H]+^+ and fragmentation patterns (e.g., loss of methylurea moiety) .

Q. What is the structural conformation of the compound, and how does it influence reactivity?

  • Conformational Analysis : X-ray crystallography or DFT calculations reveal that the 5-oxopyrrolidin-3-yl ring adopts a half-chair conformation, with the 3,4-dimethoxyphenyl group positioned orthogonally to the urea plane. This steric arrangement may hinder nucleophilic attack on the urea carbonyl .
  • Reactivity Insights : The electron-donating methoxy groups enhance the aromatic ring’s stability, while the pyrrolidinone’s rigidity influences hydrogen-bonding interactions in biological systems .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3,4-dimethoxyphenyl group?

  • Methodology :

  • Analog Synthesis : Replace the dimethoxyphenyl group with mono-methoxy, halogenated (e.g., Cl, F), or unsubstituted phenyl groups. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to diversify the aromatic moiety .
  • Biological Testing : Screen analogs for target binding (e.g., enzyme inhibition assays) and correlate substituent effects with activity. For example, bulky substituents may reduce solubility but improve receptor affinity .
    • Data Interpretation : Use regression analysis to quantify substituent contributions (e.g., Hansch parameters) .

Q. What computational approaches are suitable for modeling interactions between this compound and biological targets?

  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to predict binding modes with proteins (e.g., kinases). Focus on hydrogen bonds between the urea group and catalytic residues.
  • MD Simulations : Perform 100-ns simulations (AMBER force field) to assess conformational stability of the ligand-protein complex. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically assessed?

  • Experimental Design :

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Identify degradation products (e.g., cleavage of the urea bond) via LC-MS .
    • Key Findings : The pyrrolidinone ring may hydrolyze under strongly acidic conditions, while the urea group is susceptible to alkaline hydrolysis .

Q. What analytical methods are effective for detecting metabolites or degradation products of this compound?

  • Metabolite Identification : Use LC-QTOF-MS in positive ion mode to detect phase I (oxidation, demethylation) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with synthetic standards .
  • Environmental Degradation : Employ soil or microbial biodegradation assays (e.g., white rot fungi models) to track breakdown products like 3,4-dimethoxyaniline, detected via GC-MS .

Q. How can reaction conditions be optimized to resolve contradictions in yield and purity data?

  • Factorial Design : Apply a Box-Behnken design to test variables: catalyst loading (e.g., Pd(PPh3_3)4_4), solvent polarity (DMF vs. THF), and temperature. Use ANOVA to identify significant factors.
  • Case Study : Inconsistent yields in urea coupling may arise from residual moisture; optimize by using molecular sieves or anhydrous solvents .

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